molecular formula CH2=C(CH3)COO(C2H5)<br>C6H10O2<br>C6H10O2 B166134 Ethyl methacrylate CAS No. 97-63-2

Ethyl methacrylate

Cat. No. B166134
CAS RN: 97-63-2
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04980442

Procedure details

Into a test tube, were placed 50 g of polymerizable monomer containing silicon containing compound (A) obtained in Manufacturing Example 1, 25g of methyl methacrylate, 10 g of ethyleneglycol monomethacrylate, 5g of ethyleneglycol dimethacrylate, 10 g of ethyl methacrylate and 0.lg of azobisisobutyronitrile and after purging the air with nitrogen gas, the tube was sealed. The content was polymerized by UV irradiation at 40° C. for 18 hours and then by heating at 110° C. for 6 hours to obtain a colorless, solid stick, vinyl polymer containing silicon.
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][O:9]C(=O)C(C)=C)(=[O:5])[C:2]([CH3:4])=[CH2:3].N(C(C)(C)C#N)=NC(C)(C)C#N>>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a test tube, were placed
ADDITION
Type
ADDITION
Details
50 g of polymerizable monomer containing silicon containing compound (A)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04980442

Procedure details

Into a test tube, were placed 50 g of polymerizable monomer containing silicon containing compound (A) obtained in Manufacturing Example 1, 25g of methyl methacrylate, 10 g of ethyleneglycol monomethacrylate, 5g of ethyleneglycol dimethacrylate, 10 g of ethyl methacrylate and 0.lg of azobisisobutyronitrile and after purging the air with nitrogen gas, the tube was sealed. The content was polymerized by UV irradiation at 40° C. for 18 hours and then by heating at 110° C. for 6 hours to obtain a colorless, solid stick, vinyl polymer containing silicon.
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][O:9]C(=O)C(C)=C)(=[O:5])[C:2]([CH3:4])=[CH2:3].N(C(C)(C)C#N)=NC(C)(C)C#N>>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a test tube, were placed
ADDITION
Type
ADDITION
Details
50 g of polymerizable monomer containing silicon containing compound (A)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.